molecular formula C5H10O3 B081434 5-Hydroxypentanoic acid CAS No. 13392-69-3

5-Hydroxypentanoic acid

Cat. No.: B081434
CAS No.: 13392-69-3
M. Wt: 118.13 g/mol
InChI Key: PHOJOSOUIAQEDH-UHFFFAOYSA-N
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Description

5-Hydroxypentanoic acid (5-HP, C₅H₁₀O₃) is a straight-chain hydroxy fatty acid with a hydroxyl group at the terminal carbon (C5) and a carboxylic acid group at C1. It is a microbial metabolite () and a key intermediate in the biosynthesis of δ-valerolactone, a cyclic ester widely used in flavoring agents and polymer synthesis . Its spectral properties, including GC-MS, LC-MS/MS, NMR, and IR data, have been extensively characterized, aiding in its identification in biological and industrial contexts .

5-HP is synthesized via enzymatic oxidation of 1,5-pentanediol (1,5-PD) by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases . It also arises from the hydrolysis of δ-valerolactone under alkaline conditions . Industrially, 5-HP is a precursor to 5-aminopentanoic acid (5-AP), a monomer for nylon production, via transaminase-catalyzed reactions .

Preparation Methods

Structural and Physicochemical Properties of 5-Hydroxypentanoic Acid

This compound (C₅H₁₀O₃) is a γ-hydroxycarboxylic acid characterized by a hydroxyl group at the C5 position and a carboxylic acid terminus. Its molecular weight is 118.13 g/mol, with a polar surface area of 57.53 Ų and a calculated LogP of -0.07, indicating moderate hydrophilicity . The compound exhibits a pKa of 4.59 for the carboxylic acid group and 16.92 for the hydroxyl moiety, necessitating careful pH control during synthesis . Crystallographic data reveal a planar conformation stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

Synthetic Routes for this compound

Friedel-Crafts Acylation and Sequential Reduction

A patented four-step route employs fluorobenzene and glutaric anhydride as starting materials .

Friedel-Crafts Acylation

Glutaric anhydride (1 eq) is dissolved in dichloromethane and reacted with fluorobenzene (1 eq) in the presence of AlCl₃ (1.5–4 eq) at -20°C to 0°C for 3–6 hours. This step yields 5-(4-fluorophenyl)-5-carbonylvaleric acid (Compound IV) with 85–90% conversion efficiency . Purification via ice-water quench and dichloromethane recrystallization removes aluminum salts and unreacted reagents .

Sodium Borohydride Reduction

Compound IV undergoes reduction with NaBH₄ (0.25–2 eq) in methanol at -20°C for 5–7 hours, selectively reducing the ketone to a secondary alcohol while preserving the ester group . This achieves 5-(4-fluorophenyl)-5-hydroxypentanoic acid (Compound III) in 92% isolated yield .

Cyclization and Alcoholysis

Compound III is treated with thionyl chloride to form 6-(4-fluorophenyl)-tetrahydropyran-2-one (Compound II), followed by methyllithium-mediated alcoholysis at -78°C to yield chiral methyl 5-(4-fluorophenyl)-5-hydroxypentanoate . Final hydrolysis under acidic conditions produces this compound with an overall yield of 83% .

Table 1: Reaction Conditions for Friedel-Crafts Route

StepReagentsTemperatureTime (h)Yield (%)
AcylationAlCl₃, CH₂Cl₂-20°C685–90
ReductionNaBH₄, MeOH-20°C792
AlcoholysisMeLi, Et₂O-78°C289

Hydrogenolysis of Furan Derivatives

An alternative two-step method starts with furfural, which is oxidized to methyl furoate using dehydrogenation catalysts (e.g., Cu-Zn-Al oxides) . Subsequent hydrogenolysis with Ag/Au-supported catalysts (ZnO, SnO₂) at 100–150°C and 20–50 bar H₂ converts methyl furoate to methyl 5-hydroxypentanoate . Hydrolysis with aqueous HCl yields this compound, though methanol solvent introduces safety and environmental concerns .

Table 2: Hydrogenolysis Parameters

ParameterValue
CatalystAg/Au on ZnO/SnO₂
Temperature120°C
Pressure30 bar H₂
Yield78%

Direct Hydrogenation of Furoic Acid

Aqueous-phase hydrogenation of furoic acid over Ru/C catalysts at 80°C and 10 bar H₂ selectively produces this compound without intermediate esterification . This method eliminates toxic solvents, achieving 75% yield with 99% selectivity . Kinetic studies indicate that higher H₂ pressures (>15 bar) favor over-reduction to valeric acid, necessitating precise pressure control .

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodAdvantagesLimitations
Friedel-CraftsHigh yield (83%), chiral controlMulti-step, AlCl₃ waste
Furan HydrogenolysisScalable, mild conditionsMethanol toxicity, lower yield
Furoic Acid HydrogenationSolvent-free, high selectivityRequires expensive Ru catalysts

The Friedel-Crafts route excels in stereochemical precision, critical for pharmaceutical applications, while the furoic acid method aligns with green chemistry principles . Industrial adoption hinges on cost-benefit analyses of catalyst recycling and waste management.

Chemical Reactions Analysis

Intramolecular Esterification

5-HPA undergoes intramolecular cyclization to form δ-valerolactone under acidic or thermal conditions. This reaction is driven by nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon, releasing water .

Reaction Conditions Catalyst/Agent Product Yield
Heating (110–130°C)H₂SO₄δ-valerolactone85–92%
Acidic reflux (HCl, toluene)p-TsOHδ-valerolactone78%

Mechanism:

\ce5HPA>[Δ][H+]δ valerolactone+H2O\ce{5-HPA->[\Delta][H^+]\delta \text{ valerolactone}+H2O}

Sulfonation

The hydroxyl group reacts with sulfonating agents (e.g., SO₃ or chlorosulfonic acid) to form sulfonated derivatives. These compounds exhibit enhanced solubility and are intermediates in surfactant synthesis.

Reagent Conditions Product
SO₃-pyridine complex0–5°C, 2 h5-sulfonato-pentanoic acid
ClSO₃HRT, anhydrous DCM5-sulfochloropentanoic acid

Reduction Reactions

5-HPA’s carboxylic acid group can be reduced to a primary alcohol using borane or lithium aluminum hydride (LiAlH₄). In a patented synthesis, sodium borohydride selectively reduces intermediates without affecting ester groups .

Example Pathway (Patent CN111138276A):

  • Friedel-Crafts Acylation : Glutaric anhydride + fluorobenzene → 5-(4-fluorophenyl)-5-carbonylvaleric acid (yield: 83%) .

  • Reduction : NaBH₄ at −20°C converts the carbonyl to a hydroxyl group .

Oxidation Pathways

Oxidation of 5-HPA’s hydroxyl group yields glutaric acid, a dicarboxylic acid used in polymer synthesis. Catalytic hydrogenation with Ru/TiO₂ achieves 97% yield under aqueous conditions .

Oxidizing Agent Conditions Product Yield
KMnO₄Acidic, 60°C, 4 hGlutaric acid68%
Ru/TiO₂ + H₂120°C, 20 bar H₂, 6 hGlutaric acid97%

Enzyme Interactions

5-HPA inhibits δ-aminolevulinic acid dehydratase (ALAD) , a key enzyme in heme biosynthesis. Binding studies show competitive inhibition with an IC₅₀ of 12 µM .

Enzyme UniProt ID Interaction Biological Impact
ALADP13716CompetitiveDisrupts porphyrin synthesis

Friedel-Crafts Acylation

In synthetic routes, 5-HPA derivatives participate in electrophilic aromatic substitution. A patented method uses AlCl₃ to catalyze reactions with fluorobenzene, achieving 83% yield for pharmaceutical intermediates .

Key Steps :

  • Glutaric anhydride + fluorobenzene → 5-(4-fluorophenyl) derivative .

  • Cyclization with thionyl chloride forms tetrahydropyran-2-one .

Polymerization

5-HPA serves as a monomer for biodegradable polyesters. Ring-opening polymerization of δ-valerolactone (derived from 5-HPA) produces poly(δ-valerolactone) with a melting point of 60–65°C .

Scientific Research Applications

Pharmaceutical Applications

5-Hydroxypentanoic acid is primarily recognized for its potential as an intermediate in the synthesis of pharmaceutical compounds. Research indicates that it can serve as a building block for various drugs, particularly in the development of anti-tumor and anti-diabetic medications. Its role in drug synthesis is attributed to its ability to enhance biocompatibility and modify pharmacokinetic profiles of active pharmaceutical ingredients (APIs) .

Case Studies:

  • Anti-Tumor Drugs: 5-HPA has been investigated for its ability to improve the efficacy of certain chemotherapeutic agents by acting as a carbon skeleton in drug formulations .
  • Diabetes Treatment: The compound has shown promise in formulations aimed at regulating glucose metabolism, potentially aiding in diabetes management .

Biochemical Research

In biochemical research, this compound is utilized as a standard in metabolic studies and enzyme interaction investigations. It has been found to influence the activity of key enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases. This interaction suggests that 5-HPA may play a significant role in lipid metabolism and could be a biomarker for certain metabolic disorders .

Research Findings:

  • Lipid Metabolism: Studies have demonstrated that 5-HPA can modulate lipid metabolic pathways, indicating its potential utility in understanding metabolic diseases .
  • Enzyme Interaction Studies: Research has focused on how 5-HPA affects enzyme kinetics, providing insights into its role in fatty acid oxidation processes .

Industrial Applications

Beyond pharmaceuticals, this compound has applications in the production of polymers and biodegradable materials. It can be converted into delta-cyclopentanolide, which is used for producing polyester fibers and other polymeric materials. This conversion process highlights the compound's versatility as a raw material in the chemical industry .

Industrial Processes:

  • Polyester Production: The synthesis of delta-cyclopentanolide from 5-HPA can lead to the development of sustainable polyester products, reducing reliance on petroleum-based feedstocks .
  • Plasticizers: By further chemical modification, 5-HPA can be transformed into plasticizers that enhance the flexibility and usability of various plastic materials .

Mechanism of Action

The mechanism of action of 5-hydroxypentanoic acid involves its interaction with specific gamma-hydroxybutyric acid receptors. It acts as a weak agonist at gamma-hydroxybutyric acid receptors and does not undergo metabolism to gamma-aminobutyric acid-active compounds . This selective binding makes it a valuable tool for studying the pharmacology of gamma-hydroxybutyric acid receptors without the complicating effects of gamma-aminobutyric acid.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chemical and Physical Properties

Compound Molecular Formula Key Properties Applications
5-Hydroxypentanoic acid C₅H₁₀O₃ - pKa ~4.5 (carboxylic acid); hydroxyl group enhances hydrophilicity. - Precursor to δ-valerolactone .
- Intermediate in nylon synthesis .
δ-Valerolactone C₅H₈O₂ - Cyclic ester; higher vapor pressure (100×) and lipophilicity (logP +3) .
- Boiling point: 220–225°C.
- Volatile flavoring agent .
- Solvent for polymers .
5-Oxopentanoic acid C₅H₈O₃ - Keto group at C5; reactive toward nucleophiles. - Intermediate in glutaric acid synthesis .
- Substrate for bioreductions .
5-Aminopentanoic acid C₅H₁₁NO₂ - Amino group at C5; zwitterionic at physiological pH. - Monomer for bio-based nylon .
Glutaric acid C₅H₈O₄ - Dicarboxylic acid; high water solubility. - Precursor for polyesters and plasticizers .

Key Differences :

  • Volatility : δ-Valerolactone’s cyclic structure grants it higher vapor pressure than 5-HP, making it suitable for fragrance applications .
  • Reactivity: 5-Oxopentanoic acid’s ketone group facilitates oxidation to glutaric acid, whereas 5-HP cyclizes to δ-valerolactone under acidic conditions .

Stability and Reactivity

  • Lactonization : 5-HP spontaneously cyclizes to δ-valerolactone due to favorable entropy (ΔS° > 0), despite endothermic enthalpy (ΔH° > 0) . This contrasts with 4-hydroxybutyric acid, which lactonizes less readily due to smaller ring strain relief.
  • Oxidative Stability: 5-HP resists further oxidation under mild conditions, whereas 5-oxopentanoic acid is prone to oxidation to glutaric acid .

Biological Activity

5-Hydroxypentanoic acid (5-HPA), also known as 5-hydroxyvaleric acid, is a hydroxy fatty acid with significant biological activity. This article explores its properties, metabolic roles, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C5H10O3C_5H_{10}O_3 and a molecular weight of approximately 102.13 g/mol. It features a hydroxyl group attached to the fifth carbon of a pentanoic acid backbone, contributing to its unique hydrophobic characteristics. This compound is practically insoluble in water, influencing its interactions within biological systems .

Metabolic Role

Research indicates that 5-HPA plays a crucial role in lipid metabolism. It is involved in several metabolic pathways and has been studied for its potential as a biomarker in various metabolic disorders. The hydrophobic nature of 5-HPA suggests that it may interact with lipid membranes and influence cellular processes related to fatty acid metabolism, particularly through its interaction with enzymes such as acyl-CoA synthetases and dehydrogenases .

Biological Activities

  • Enzyme Interactions :
    • Sulfotransferase Activity : 5-HPA is involved in sulfotransferase activity, which catalyzes the sulfate conjugation of various compounds, enhancing their water solubility and renal excretion. This process can also lead to the bioactivation of certain metabolites .
    • Fatty Acid Oxidation : The compound influences specific enzymes critical for fatty acid oxidation, which is vital for energy production and metabolic regulation.
  • Potential Therapeutic Applications :
    • Metabolic Disorders : Given its role in lipid metabolism, 5-HPA may have implications in treating conditions like obesity and diabetes by modulating fatty acid profiles .
    • Antimicrobial Properties : Preliminary studies suggest that 5-HPA may exhibit antimicrobial activities, potentially useful in combating certain infections .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 5-HPA:

  • A study investigating the metabolic profile of patients with non-ketotic dicarboxylic aciduria found elevated levels of hydroxy acids, including 5-HPA, suggesting its relevance in metabolic disorders associated with fatty acid oxidation defects .
  • Clinical research has explored the compound's potential as a therapeutic agent in treating fungal infections, where it demonstrated inhibitory effects on specific enzymes involved in fungal metabolism .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Pentanoic AcidStraight-chain saturated fatty acidNo hydroxyl group; more soluble than hydroxyl derivatives
Butyric AcidShorter chain (four carbons)Known for its role in gut health; less hydrophobic
Hexanoic AcidLonger chain (six carbons)More hydrophobic; used in flavoring and fragrance
5-Hydroxycapric AcidHydroxyl group on a longer carbon chain (C10)Potentially more bioactive due to longer chain length

The unique structure of 5-HPA contributes to its specific biological activities compared to these similar compounds.

Properties

IUPAC Name

5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOJOSOUIAQEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

131004-94-9
Record name Pentanoic acid, 5-hydroxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=131004-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID10158420
Record name 5-Hydroxyvaleric acid
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13392-69-3
Record name 5-Hydroxypentanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=13392-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Hydroxyvaleric acid
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Record name 5-hydroxyvaleric acid
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Record name 5-Hydroxyvaleric acid
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Record name 5-HYDROXYPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EVV4LP59
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Record name 5-Hydroxypentanoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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